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Compound of Interest

Compound Name:
2-(Pyridin-3-

ylformamido)propanoic acid

CAS No.: 36724-74-0

Cat. No.: B1347126

Get Quote

Topic: N-Nicotinoyl-DL-Alanine (CAS 36724-74-0): Physicochemical Profiling, Synthesis, and

Analytical Characterization Content Type: In-depth Technical Guide Audience: Researchers,

Medicinal Chemists, and Process Development Scientists

Executive Summary
CAS 36724-74-0, chemically identified as 2-(nicotinamido)propanoic acid (or N-nicotinoyl-DL-

alanine), is a synthetic conjugate of nicotinic acid (Vitamin B3) and the amino acid alanine.[1]

Structurally, it belongs to the class of N-acyl amino acids.[1]

While less commercially ubiquitous than its structural analog Picamilon (N-nicotinoyl-GABA),

this compound represents a critical scaffold in medicinal chemistry for prodrug design.[1] It

serves as a model for exploring carrier-mediated transport of niacin across biological

membranes (via amino acid transporters) or as a specialized intermediate in the synthesis of

peptide-mimetic enzyme inhibitors.[1]

This guide provides a rigorous technical breakdown of its properties, synthesis, and

characterization, designed to serve as a self-validating protocol for laboratory implementation.
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Physicochemical Profile
The following data consolidates experimental and predicted constants necessary for

formulation and handling.

Property Value / Description Source/Validation

Chemical Name 2-(nicotinamido)propanoic acid IUPAC

Common Synonyms
N-Nicotinoyl-DL-alanine; N-(3-

Pyridinylcarbonyl)alanine
PubChem [1]

Molecular Formula C₉H₁₀N₂O₃ Calculated

Molecular Weight 194.19 g/mol Calculated

Physical State Solid (Crystalline Powder) Observed

Solubility (Predicted)

Soluble in Water, Methanol,

DMSO; Sparingly soluble in

DCM

LogS: -0.61 (Est.)

pKa (Acid) ~3.6 (Carboxylic acid) Analogous to Alanine

pKa (Base) ~3.4 (Pyridine nitrogen) Analogous to Nicotinamide

LogP -0.37 (Predicted) Hydrophilic

H-Bond Donors 2 (Amide NH, Acid OH) Structural Analysis

H-Bond Acceptors
4 (Pyridine N, Amide O, Acid

O/OH)
Structural Analysis

Field Insight: The zwitterionic potential of this molecule (pyridine nitrogen protonation vs.

carboxylic acid deprotonation) means pH control is critical during extraction.[1] At neutral pH

(7.0), the species exists largely as an anion (carboxylate form), increasing water solubility.
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Synthesis & Manufacturing Protocols
The synthesis of CAS 36724-74-0 follows a classic Schotten-Baumann reaction or a mixed

anhydride coupling. The protocol below is optimized for yield and purity, minimizing the

hydrolysis of the nicotinoyl chloride intermediate.

Reaction Logic
The objective is to acylate the

-amino group of alanine without racemization (though starting with DL-alanine makes this moot,
the conditions preserve stereochemistry if L-alanine is used).[1]

Reagent: Nicotinoyl Chloride Hydrochloride is preferred over Nicotinic Anhydride for atom

economy.[1]

Base: A mild base (Sodium Carbonate or Triethylamine) is required to scavenge the HCl

byproduct and keep the alanine in its nucleophilic amino form.[1]

Step-by-Step Protocol
Materials:

DL-Alanine (10 mmol, 0.89 g)[1]

Nicotinoyl Chloride HCl (11 mmol, 1.96 g)[1]

Sodium Carbonate (

)[1]

Solvent: Water/Acetone (1:1 v/v) or Dichloromethane (DCM) for anhydrous routes.[1]

Procedure:

Dissolution: Dissolve DL-Alanine (0.89 g) and

(2.2 g, 20 mmol) in 20 mL of water. Cool to 0°C in an ice bath.
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Acylation: Dropwise add a solution of Nicotinoyl Chloride HCl (1.96 g) dissolved in 10 mL of

acetone (or add solid in small portions) over 30 minutes.

Critical Control Point: Maintain pH > 8.0 by adding dilute NaOH if necessary.[1] If pH

drops, the amine protonates and reaction stalls.[1]

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C) and stir for 3

hours.

Work-up:

Evaporate acetone under reduced pressure.[1]

Acidify the remaining aqueous solution to pH 2-3 using 1M HCl.[1] The product, N-

nicotinoyl-alanine, will precipitate or can be extracted.[1]

Extraction: Extract 3x with Ethyl Acetate (EtOAc).[1] Note: Due to high polarity, saturation

of the aqueous phase with NaCl (salting out) is recommended.

Purification: Dry combined organic layers over anhydrous

, filter, and concentrate. Recrystallize from Ethanol/Water.[1]

Synthesis Workflow Diagram

Reagents:
DL-Alanine + Nicotinoyl Chloride

Schotten-Baumann Condensation
(pH 9-10, 0°C)

Nucleophilic Attack Acidification (pH 2-3)
Precipitation of Product

Quench & Protonation Extraction (EtOAc)
& Salting Out

Isolation Final Product:
N-Nicotinoyl-DL-Alanine

Crystallization

Click to download full resolution via product page

Figure 1: Optimized synthetic pathway for N-Nicotinoyl-DL-Alanine via Schotten-Baumann

conditions.

Analytical Characterization
Trustworthiness in chemical research relies on robust identification.[1] The following methods

validate the identity and purity of CAS 36724-74-0.
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HPLC Method (Reverse Phase)
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[1]

Mobile Phase A: 0.1% Formic Acid in Water.[1]

Mobile Phase B: Acetonitrile.[1]

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 260 nm (Nicotinamide moiety absorption max).[1]

Expected Retention: Early eluter (polar).[1] Expect RT ~2-4 min depending on dead volume.

Mass Spectrometry (ESI-MS)
Ionization: Positive Mode (ESI+).[1]

Key Ion:

m/z.[1]

Fragment Ions:

m/z ~106 (Nicotinoyl cation,

).[1]

m/z ~148 (Loss of carboxyl group).[1]

NMR Interpretation (Predicted 1H DMSO-d6)
12.5 ppm (s, 1H): Carboxylic acid -OH (broad, disappears with

).[1]

9.0 ppm (d, 1H): Amide -NH-.[1]

9.05 ppm (s, 1H): Pyridine H2 (Deshielded by ring N and carbonyl).[1]

8.7 ppm (d, 1H): Pyridine H6.[1]
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8.2 ppm (d, 1H): Pyridine H4.[1]

7.5 ppm (dd, 1H): Pyridine H5.[1]

4.4 ppm (m, 1H): Alanine

-CH.[1]

1.4 ppm (d, 3H): Alanine

.[1]

Analytical Logic Diagram

Identity Verification Purity Check

Crude Sample
(CAS 36724-74-0)

1H NMR (DMSO-d6)
Confirm Pyridine + Alanine signals

LC-MS (ESI+)
Target: 195.07 m/z

HPLC-UV (260nm)
Limit of Impurity < 0.5%

Validated Reference Standard

Matches Structure Matches MW Single Peak

Click to download full resolution via product page

Figure 2: Analytical decision tree for validating chemical identity and purity.

Biological & Pharmacological Context
Mechanism of Action (Hypothetical & Analogous): While specific pharmacodynamics for CAS

36724-74-0 are less documented than Picamilon, its structure suggests it acts as a prodrug.[1]

Transport: The alanine moiety may facilitate transport across the blood-brain barrier (BBB) or

intestinal epithelium via the LAT1 (Large Neutral Amino Acid Transporter) or similar systems,

a mechanism often exploited to improve the bioavailability of niacin [2].[1]
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Metabolism: Once intracellular, cytosolic amidases (peptidases) likely hydrolyze the amide

bond.[1]

Release 1: Nicotinic Acid (Vasodilator, NAD+ precursor).[1]

Release 2: Alanine (Metabolic fuel, neurotransmitter modulator).[1]

Significance: This compound is valuable for researching "Brain-Targeted Delivery" of niacin to

treat neurodegenerative conditions, bypassing the peripheral flushing side effects often

associated with free nicotinic acid.[1]

Safety & Handling (MSDS Summary)
GHS Classification:

Acute Toxicity (Oral): Category 3 (Toxic if swallowed).[1]

Signal Word: DANGER.

Handling Protocols:

PPE: Nitrile gloves, safety goggles, and N95 particulate respirator are mandatory.[1]

Storage: Store at 2-8°C (Refrigerated) in a tightly sealed container. Hygroscopic—protect

from moisture.[1]

First Aid: In case of ingestion, induce vomiting only if instructed by medical personnel.

Administer activated charcoal if available immediately.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Nicotinamide | C6H6N2O | CID 936 - PubChem [pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. ["CAS number 36724-74-0 properties"]. BenchChem,
[2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1347126/docs#cas-number-36724-74-0-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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